molecular formula C11H11NO3 B2816175 Spiro[1,3-dioxolane-2,5'-6,7-dihydroquinoline]-8'-one CAS No. 2490420-63-6

Spiro[1,3-dioxolane-2,5'-6,7-dihydroquinoline]-8'-one

Cat. No.: B2816175
CAS No.: 2490420-63-6
M. Wt: 205.213
InChI Key: PVQGANNPJVKETM-UHFFFAOYSA-N
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Description

Spiro[1,3-dioxolane-2,5’-6,7-dihydroquinoline]-8’-one is a spirocyclic compound characterized by its unique structure, where a 1,3-dioxolane ring is fused to a 6,7-dihydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[1,3-dioxolane-2,5’-6,7-dihydroquinoline]-8’-one typically involves the condensation of a suitable quinoline derivative with a 1,3-dioxolane precursor. One common method includes the use of a Lewis acid catalyst to facilitate the cyclization reaction. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Spiro[1,3-dioxolane-2,5’-6,7-dihydroquinoline]-8’-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydro or tetrahydroquinoline derivatives.

    Substitution: Alkylated or acylated quinoline derivatives.

Scientific Research Applications

Spiro[1,3-dioxolane-2,5’-6,7-dihydroquinoline]-8’-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • Spiroindole derivatives
  • Spirooxindole derivatives
  • Spiropyran derivatives

Uniqueness

Spiro[1,3-dioxolane-2,5’-6,7-dihydroquinoline]-8’-one is unique due to its specific combination of a 1,3-dioxolane ring and a 6,7-dihydroquinoline moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to other spirocyclic compounds, it offers a different set of reactivity and interaction profiles, which can be advantageous in specific research and industrial contexts.

Properties

IUPAC Name

spiro[1,3-dioxolane-2,5'-6,7-dihydroquinoline]-8'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-9-3-4-11(14-6-7-15-11)8-2-1-5-12-10(8)9/h1-2,5H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQGANNPJVKETM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C3=C(C1=O)N=CC=C3)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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